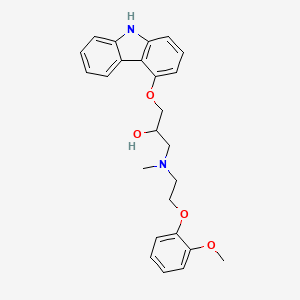

N-Methyl carvedilol

Description

Significance of Carvedilol (B1668590) and its Related Chemical Entities in Scientific Inquiry

Carvedilol is a non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenoceptor antagonist. aafp.org This dual mechanism of action contributes to its therapeutic effects, which include reducing heart rate, blood pressure, and cardiac workload. wikipedia.orggpatindia.com It is a racemic mixture, with the S(-) enantiomer responsible for both beta and alpha-1 blocking activity, while the R(+) enantiomer exhibits only alpha-1 blocking activity. fda.govnih.gov

Carvedilol is used in the management of several cardiovascular conditions, including hypertension, heart failure, and left ventricular dysfunction following a myocardial infarction. nih.govnih.gov Its efficacy in reducing morbidity and mortality in patients with heart failure has been demonstrated in numerous clinical trials. aafp.orgahajournals.org The scientific community continues to explore the full therapeutic potential of carvedilol, including its antioxidant and antiproliferative properties. tandfonline.com

The metabolism of carvedilol is complex and involves several pathways, primarily occurring in the liver. fda.gov These metabolic processes lead to the formation of various metabolites, some of which possess pharmacological activity. The study of these metabolites, including N-Methyl carvedilol, is essential for a complete understanding of the drug's disposition and effects in the body.

This compound as a Subject of Academic Investigation

This compound is recognized as a metabolite of carvedilol. ontosight.ai Its primary role in academic investigation has been as a reference compound in analytical methods developed to study the metabolism and pharmacokinetics of carvedilol. The synthesis of this compound has been a subject of interest to ensure the availability of pure standards for such research. acs.org

While much of the focus has been on the more pharmacologically active hydroxylated metabolites of carvedilol, such as 4'-hydroxycarvedilol and 5'-hydroxycarvedilol, understanding the formation and fate of all metabolites, including this compound, contributes to a more complete metabolic profile of the parent drug. dovepress.comtandfonline.com Research into the metabolic pathways of carvedilol has identified that demethylation, which would be the reverse of the formation of this compound, is a metabolic route for the parent compound, catalyzed primarily by the enzyme CYP2C9. pharmgkb.orgdrugbank.com

Historical Perspective of N-Methylated Derivatives in Drug Metabolism Studies

The study of N-methylation in drug metabolism has a long history, dating back to the 19th century. In 1887, the N-methylation of pyridine (B92270) acetate (B1210297) was first described. researchgate.net This discovery was a foundational step in understanding how the body modifies foreign compounds, a field now known as xenobiotic metabolism.

N-methylation is a significant pathway in the biotransformation of many drugs and endogenous compounds. nih.gov This process involves the transfer of a methyl group to a nitrogen atom, a reaction catalyzed by N-methyltransferase enzymes. chuv.ch The addition of a methyl group can significantly alter the physicochemical properties of a molecule, affecting its solubility, lipophilicity, and ability to interact with biological targets. chemicalbull.com

Historically, N-methylation has been recognized as a crucial factor influencing the pharmacokinetic and pharmacodynamic properties of various therapeutic agents. researchgate.net It can lead to the formation of metabolites with altered activity, ranging from enhanced therapeutic effects to the generation of inactive or even toxic compounds. The study of N-methylated derivatives has been instrumental in drug design and development, allowing scientists to modulate the metabolic stability and biological activity of new drug candidates. acs.org The genetic control of N-methylation enzymes is also a significant area of research, as individual variations can lead to differences in drug response and toxicity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-27(14-15-30-23-12-6-5-11-22(23)29-2)16-18(28)17-31-24-13-7-10-21-25(24)19-8-3-4-9-20(19)26-21/h3-13,18,26,28H,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYAQEVCUAUADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72956-35-5 | |

| Record name | N-Methyl carvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL CARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXY9A338PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Formation Mechanisms of N Methyl Carvedilol

Investigating Synthetic Routes for N-Methyl Carvedilol (B1668590) Preparation

The preparation of N-Methyl carvedilol is primarily undertaken for its use as a reference standard in analytical testing. Synthesis can be approached through direct methylation of carvedilol or by building the molecule with a pre-methylated precursor.

The most straightforward method for preparing this compound is the direct methylation of the secondary amine present in the carvedilol side chain. Research has shown that this can be achieved using common methylating agents. One documented method involves the methylation of carvedilol using iodomethane. nih.gov Another approach utilizes dimethyl carbonate for the N-methylation step. nih.gov These reactions specifically target the secondary amine, introducing a methyl group to form the tertiary amine characteristic of this compound.

Table 1: Reagents for Direct N-Methylation of Carvedilol

| Methylating Agent | Reference |

|---|---|

| Iodomethane | nih.gov |

| Dimethyl Carbonate | nih.gov |

An alternative to direct methylation involves modifying the standard synthesis of carvedilol itself. The conventional synthesis of carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. google.comrsc.org To produce this compound, this pathway can be adapted by substituting the primary amine with its N-methylated analog.

Specifically, the synthesis would involve reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole with the N-methyl derivative of 2-(2-methoxyphenoxy)ethanamine. nih.gov This route builds the final N-methylated molecule directly, avoiding a separate methylation step on the final carvedilol structure. This method can be advantageous in controlling the formation of impurities, although it requires the prior synthesis of the specific methylated amine precursor. ajrconline.org

Exploration of Direct N-Methylation Methodologies

Mechanistic Studies of this compound Formation as an Impurity or Degradant

The presence of this compound as an impurity in carvedilol drug substance is a quality concern that necessitates an understanding of its formation mechanisms. ontosight.ai It can arise during the manufacturing process or as a product of degradation.

Forced degradation studies on carvedilol have been conducted under various stress conditions, including acid, base, oxidation, heat, and light, to identify potential degradants. jocpr.comrsc.orgresearchgate.net Carvedilol has been found to be susceptible to degradation under oxidative, basic, thermal, and photolytic conditions. jocpr.comrsc.org While these studies have identified several degradation products, the specific formation of this compound as a degradant is not as prominently documented as other impurities, such as those formed by dimerization (Impurity B) or from starting materials (Impurities D and E).

The formation of this compound as an impurity could potentially occur during synthesis if methyl-donating species are present as reactants or impurities. For instance, if methanol (B129727) is used as a solvent, it could, under certain conditions, act as a methylating agent, although this is less common than dedicated methylating reagents.

Environmental factors play a significant role in the stability of carvedilol. researchgate.netinnovareacademics.in Exposure to heat, light, and certain chemical environments (e.g., oxidative or alkaline conditions) can accelerate degradation. jocpr.comresearchgate.net While these conditions are known to degrade carvedilol, their specific role in promoting N-methylation is not well-defined in the literature. It is plausible that interaction with certain excipients or contaminants in a drug formulation could facilitate methylation over time, especially under thermal stress. The process of methylation itself is a fundamental biological and chemical process where a methyl group is transferred from a donor molecule. nih.gov In a pharmaceutical context, potential methyl donors could include certain solvents or excipient degradation products. However, specific studies linking these environmental factors directly to the N-methylation of carvedilol are scarce.

Table 2: Carvedilol Stability Under Forced Degradation Conditions

| Stress Condition | Stability of Carvedilol | Reference(s) |

|---|---|---|

| Acid Hydrolysis | Generally Stable | jocpr.comresearchgate.net |

| Base Hydrolysis | Prone to Degradation | jocpr.comrsc.orgresearchgate.net |

| Oxidative | Prone to Degradation | jocpr.comresearchgate.netinnovareacademics.in |

| Thermal | Prone to Degradation | jocpr.comrsc.org |

| Photolytic | Prone to Degradation | jocpr.comrsc.org |

Analysis of Degradation Pathways Leading to this compound

Biotransformation Pathways Leading to this compound (Metabolite Formation)

The metabolism of carvedilol in the body is extensive and involves several key pathways. fda.govhres.ca The primary routes of biotransformation are aromatic ring oxidation and glucuronidation, which are carried out mainly by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. fda.govfda.gov

The major metabolites produced from these pathways include hydroxylated and demethylated products. fda.gov Demethylation and hydroxylation at the phenol (B47542) ring result in active metabolites, such as 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and O-desmethylcarvedilol. fda.govnih.govpharmgkb.org The formation of O-desmethylcarvedilol occurs via the removal of a methyl group from the methoxy (B1213986) moiety, a reaction catalyzed primarily by CYP2C9. pharmgkb.orgdrugbank.com

Based on extensive studies of carvedilol metabolism, this compound is not reported as a metabolite. The documented biotransformation pathways involve oxidation, O-demethylation, and subsequent conjugation (glucuronidation and sulfation), not N-methylation. fda.govpharmgkb.org

Table 3: Major Metabolic Pathways of Carvedilol

| Metabolic Pathway | Key Enzymes | Resulting Metabolites | Reference(s) |

|---|---|---|---|

| Aromatic Ring Oxidation | CYP2D6 | 4'-hydroxycarvedilol, 5'-hydroxycarvedilol | fda.govpharmgkb.orgdovepress.com |

| O-Demethylation | CYP2C9 | O-desmethylcarvedilol | fda.govpharmgkb.orgdrugbank.com |

| Glucuronidation | UGT1A1, UGT2B4, UGT2B7 | Carvedilol glucuronides | pharmgkb.orgdrugbank.com |

Enzymatic N-Methylation Studies of Carvedilol

Scientific studies on the metabolism of carvedilol have focused extensively on its biotransformation in the liver, mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). pharmgkb.orgontosight.aialliedacademies.org The main documented metabolic pathways are hydroxylation at the phenyl ring, side-chain oxidation, and O-demethylation, followed by Phase II glucuronidation. fda.govpharmgkb.orgnih.gov

Research into the enzymatic processes involving carvedilol does not prominently feature N-methylation, which is the addition of a methyl group to the secondary amine in the carvedilol side-chain. nih.govresearchgate.net While cytochrome P450 enzymes are known to catalyze N-demethylation for various compounds nih.govku.edu, the corresponding N-methylation of carvedilol is not described as a significant metabolic route. The metabolites identified in human liver microsomes are primarily hydroxylated and O-desmethyl derivatives. nih.gov

Identification of Specific Cytochrome P450 Isoforms (e.g., CYP2D6, CYP1A2, CYP3A4, CYP2C9) Implicated in Carvedilol Metabolism

While there is no evidence linking the specified cytochrome P450 isoforms to the production of this compound, their roles in the established metabolic pathways of carvedilol are well-defined. Multiple CYP enzymes contribute to the oxidative metabolism of carvedilol, with significant inter-individual variability due to genetic polymorphisms in these enzymes. nih.govresearchgate.net

CYP2D6 : This is a major enzyme in carvedilol metabolism, primarily responsible for the aromatic ring oxidation that produces the 4'-hydroxyphenyl carvedilol (4'-OHC) and 5'-hydroxyphenyl carvedilol (5'-OHC) metabolites. pharmgkb.orgnih.govnih.govdovepress.com The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent as a beta-blocker than the parent compound. wikipedia.orgbibliotekanauki.pl

CYP1A2 : This isoform's main role is the oxidation of the carvedilol side-chain, leading to the 8-hydroxycarbazolyl (8-OHC) metabolite. pharmgkb.orgnih.gov It also contributes to the O-demethylation of carvedilol. nih.gov

CYP3A4 : CYP3A4 plays a lesser role but contributes to the formation of both the hydroxylated metabolites (4'-OHC and 5'-OHC) and the side-chain oxidation product (8-OHC). nih.govtandfonline.compeerj.com

CYP2C9 : This enzyme is primarily responsible for the O-demethylation of carvedilol, which results in the O-desmethylcarvedilol (ODMC) metabolite. pharmgkb.orgnih.govekb.eg Some studies note that CYP2C9 is of primary importance in the "O-methylation pathway," which appears to be a recurring error in some literature for O-demethylation. fda.govnih.govfda.govfda.gov

The following table summarizes the contributions of these key CYP450 isoforms to the formation of the principal carvedilol metabolites.

| CYP450 Isoform | Primary Metabolic Pathway | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| CYP2D6 | Aromatic Ring Hydroxylation | 4'-hydroxyphenyl carvedilol (4'-OHC), 5'-hydroxyphenyl carvedilol (5'-OHC) | pharmgkb.orgnih.govdovepress.com |

| CYP1A2 | Side-Chain Oxidation | 8-hydroxycarbazolyl carvedilol (8-OHC) | pharmgkb.orgnih.gov |

| CYP3A4 | Hydroxylation & Side-Chain Oxidation (Minor Role) | 4'-OHC, 5'-OHC, 8-OHC | nih.govtandfonline.com |

| CYP2C9 | O-Demethylation | O-desmethylcarvedilol (ODMC) | pharmgkb.orgnih.govekb.eg |

Stereoselective Metabolic Pathways for Carvedilol Enantiomers Yielding N-Methylated Forms

The metabolism of carvedilol, which is administered as a racemic mixture of R(+)- and S(-)-carvedilol, is highly stereoselective. alliedacademies.orgnih.gov However, as the formation of N-methylated carvedilol is not a documented metabolic pathway, there is no available data on stereoselectivity for this specific transformation. The existing research provides detailed insights into the stereoselective nature of the known oxidative and conjugation pathways.

In vitro experiments using human liver microsomes show that different CYP450 isoforms preferentially metabolize each enantiomer. pharmgkb.orgnih.gov The S(-) enantiomer is generally metabolized more rapidly than the R(+) enantiomer. nih.govalliedacademies.org Consequently, plasma levels of R(+)-carvedilol are typically two to three times higher than those of S(-)-carvedilol after oral administration. fda.govnih.gov

Metabolism of R(+)-Carvedilol : The R(+) enantiomer is primarily metabolized by CYP2D6 (accounting for about 40% of its metabolism), with additional contributions from CYP3A4 (30%), CYP1A2 (20%), and CYP2C9. pharmgkb.org

Metabolism of S(-)-Carvedilol : The S(-) enantiomer is predominantly metabolized by CYP1A2 (around 60%), followed by CYP2D6 (20%) and CYP3A4 (15%). pharmgkb.org The O-demethylation pathway, catalyzed by CYP2C9, also shows a preference for the S(-)-enantiomer. fda.govnih.gov

The table below outlines the stereoselective metabolism of carvedilol enantiomers by the primary CYP450 enzymes.

| Enantiomer | Primary Metabolizing Enzyme(s) | Secondary Metabolizing Enzyme(s) | Reference |

|---|---|---|---|

| R(+)-Carvedilol | CYP2D6 (40%) | CYP3A4 (30%), CYP1A2 (20%) | pharmgkb.org |

| S(-)-Carvedilol | CYP1A2 (60%) | CYP2D6 (20%), CYP3A4 (15%) | pharmgkb.org |

Furthermore, Phase II glucuronidation of carvedilol is also stereoselective. Studies show a preference for the S-enantiomer during glucuronidation in human liver microsomes, a reaction mediated by UGT1A1, UGT2B4, and UGT2B7. pharmgkb.orgcaymanchem.com

Advanced Analytical Methodologies for N Methyl Carvedilol Characterization

Development and Validation of Chromatographic Techniques

Chromatographic methods are fundamental in the analytical workflow for N-Methyl Carvedilol (B1668590), providing the necessary separation and quantification capabilities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Carvedilol and its impurities, including N-Methyl Carvedilol. ontosight.aieuropeanpharmaceuticalreview.com Reversed-phase HPLC (RP-HPLC) methods have been extensively developed and validated for the quantitative determination of these compounds in pharmaceutical dosage forms. ontosight.aiinnovareacademics.in These methods are essential for impurity profiling and ensuring the quality of Carvedilol tablets. ontosight.aiinnovareacademics.in

A typical RP-HPLC method might utilize an Inertsil ODS 3V column with a mobile phase gradient of water, acetonitrile, and trifluoroacetic acid. innovareacademics.in Detection is commonly performed at 240 nm. innovareacademics.in Such methods have been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, precision, and accuracy. researchgate.net For instance, a developed method showed good linearity for Carvedilol and its impurities with correlation coefficients greater than 0.999. ijpsonline.com The robustness of these methods is confirmed by intentionally varying parameters like flow rate and column temperature, which should not significantly affect the peak area or retention time. europeanpharmaceuticalreview.com The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters, ensuring that even trace amounts of impurities can be reliably detected and quantified. europeanpharmaceuticalreview.comijpsonline.com

Interactive Table: HPLC Method Parameters for Carvedilol and its Impurities

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5µm) innovareacademics.in |

| Mobile Phase A | Water:Acetonitrile:Trifluoroacetic acid (80:20:0.1 v/v/v), pH 2.0 innovareacademics.in |

| Mobile Phase B | Water:Acetonitrile (100:900 v/v) innovareacademics.in |

| Flow Rate | 1.0 mL/min innovareacademics.in |

| Detection | 240 nm innovareacademics.in |

| Column Temp. | 40 °C innovareacademics.inresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive and specific method for the determination of Carvedilol and its related substances, including this compound, particularly in biological matrices. oup.comnih.gov This technique often requires a derivatization step to improve the volatility and thermal stability of the analytes. oup.comoup.com A common derivatizing agent is N-Methyl-n-(trimethylsilyl)trifluoroacetamide (MSTFA). oup.comoup.comasianpubs.org

In a typical GC-MS method for Carvedilol analysis in human plasma, the compound is first extracted using a liquid-liquid extraction procedure. oup.comoup.com The extracts are then derivatized and injected into the GC-MS system. oup.comoup.com The analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. asianpubs.orgresearchgate.net Validation of these methods includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). oup.comoup.com For example, one validated method demonstrated linearity in the concentration range of 15–500 ng/mL, with an LOD of 5.0 ng/mL and an LOQ of 15 ng/mL for Carvedilol. oup.comoup.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and rapid method for the simultaneous quantification of Carvedilol and its metabolites, including this compound, in various biological matrices. nih.govpeerj.com These methods are particularly valuable for pharmacokinetic studies. nih.govmui.ac.irnih.gov

A UPLC-MS/MS method might employ a C18 column with a gradient mobile phase system, allowing for fast analysis times, often under 6 minutes. nih.gov The detection is performed using a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. researchgate.net For instance, a validated assay for Carvedilol and its metabolites in rat plasma had a concentration range of 0.500-100 ng/mL for Carvedilol and 0.050-10.0 ng/mL for its metabolites. nih.gov The precision and accuracy of these methods are typically within 15%. peerj.com The high sensitivity of LC-MS/MS allows for the detection of very low concentrations, with lower limits of quantification (LLOQ) reported to be as low as 1 ng/mL for both Carvedilol and its metabolite M2. peerj.com

Interactive Table: UPLC-MS/MS Method Parameters for Carvedilol and its Metabolites

| Parameter | Condition |

|---|---|

| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) nih.gov |

| Mobile Phase | Gradient system nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Detection | Triple quadrupole tandem mass spectrometer (MRM mode) researchgate.net |

| Analysis Time | < 6 min nih.gov |

Since Carvedilol is a racemic mixture and its enantiomers exhibit different pharmacological activities, the development of chiral separation methods is crucial. oup.com These methods can be direct, using a chiral stationary phase (CSP), or indirect, involving derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column.

Direct chiral HPLC methods often utilize columns with polysaccharide-based chiral selectors. researchgate.netrjptonline.org For example, a Phenomenex Lux Cellulose-4 column has been successfully used for the chiral resolution of Carvedilol enantiomers with a mobile phase of isopropanol (B130326) and n-heptane. researchgate.netscirp.org The enantiomeric purity of R- and S-carvedilol can be verified using such methods. researchgate.net Other techniques like capillary electrophoresis (CE) with cyclodextrins as chiral selectors have also been developed for the enantioselective analysis of Carvedilol. nih.gov The development of these methods is essential for understanding the stereoselective properties of Carvedilol and its derivatives. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the identification and characterization of Carvedilol and its related compounds by identifying their functional groups. iajps.comsemanticscholar.org The FTIR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds.

For Carvedilol, characteristic FTIR peaks include those for N-H stretching (around 3344 cm⁻¹), C-H stretching (around 2923 cm⁻¹), and C=C stretching (around 1594 cm⁻¹). innovareacademics.inresearchgate.net When studying derivatives like this compound or interactions with other molecules, shifts in these characteristic peaks can indicate the formation of new bonds or changes in the chemical environment. innovareacademics.in The compatibility between a drug and excipients in a formulation can also be evaluated using FTIR by observing any significant changes in the spectra of their physical mixture. semanticscholar.org

Interactive Table: Characteristic FTIR Peaks of Carvedilol

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretching | 3344.9 innovareacademics.in |

| N-H stretching | 3344.88 researchgate.net |

| -C-H stretching | 3060.2 innovareacademics.in |

| C-H stretching | 2923.4 innovareacademics.in |

| C=C stretching | 1594.1 innovareacademics.in |

| C-O-C stretching | 1100.1 innovareacademics.in |

| C-N stretching | 1217.6 innovareacademics.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms within the molecule.

For this compound, the key structural difference from Carvedilol is the presence of a methyl group (-CH₃) attached to the secondary amine nitrogen. This modification induces characteristic changes in the NMR spectrum. In the ¹H-NMR spectrum, the N-methyl group would introduce a new singlet signal, typically appearing in the range of 3.0-3.5 ppm. ucl.ac.uk The protons on the carbons adjacent to the nitrogen would also experience a shift in their resonance compared to the parent compound.

In the ¹³C-NMR spectrum, the N-methyl carbon would produce a distinct signal. Furthermore, the chemical shifts of the carbons directly bonded to the nitrogen atom (the α-carbons) would be altered due to the electronic effect of the additional methyl group. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign all proton and carbon signals and confirm the precise location of the N-methyl group, thus verifying the compound's identity. While specific spectral data for this compound is not widely published, the analysis would follow established principles, with expected shifts based on the known spectra of Carvedilol and similar N-methylated compounds. researchgate.net

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shift Differences for this compound vs. Carvedilol (Note: This table is illustrative, based on general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.)

| Atom/Group | Carvedilol (Approx. δ, ppm) | This compound (Predicted Approx. δ, ppm) | Comment |

| N-CH₃ Protons | N/A | ~3.0 - 3.5 (singlet) | Signature peak for the N-methyl group. ucl.ac.uk |

| N-CH₂ Protons | ~2.9 - 3.1 | Shifted | Protons on the carbon adjacent to the newly tertiary nitrogen will experience a change in their electronic environment. |

| N-CH₃ Carbon | N/A | ~40 - 50 | Characteristic shift for an N-methyl carbon. |

| N-CH₂ Carbon | ~50 - 53 | Shifted | The chemical shift of the carbon adjacent to the nitrogen will be affected by N-methylation. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight. Carvedilol has a monoisotopic mass of 406.1893 g/mol (C₂₄H₂₆N₂O₄). nih.gov The addition of a methyl group (CH₂) to the nitrogen atom increases the molecular formula to C₂₅H₂₈N₂O₄, resulting in a predicted monoisotopic mass of approximately 420.2049 g/mol . The detection of a protonated molecular ion [M+H]⁺ at m/z 421.2127 would strongly indicate the presence of this compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. The fragmentation pattern of this compound is expected to be similar to that of Carvedilol, with key bond cleavages occurring at the ether linkage and on either side of the hydroxyl-bearing carbon. nih.govnih.gov However, any fragment containing the nitrogen atom will have its mass shifted by 14 Da (the mass of the added CH₂ group) compared to the corresponding fragment from Carvedilol. This predictable mass shift provides definitive evidence for the N-methylation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Based on known fragmentation of Carvedilol and related structures)

| Process | Parent Compound (Carvedilol) Fragment m/z | This compound Predicted Fragment m/z | Description of Fragment |

| Molecular Ion [M+H]⁺ | 407.1965 | 421.2127 | Protonated parent molecule. |

| Side-chain cleavage | 222.0913 | 236.1069 | [C₁₂H₁₁O₂N-CH₂-CH(OH)-CH₂-N(CH₃)]⁺ fragment |

| Side-chain cleavage | 184.1025 | 198.1181 | [CH₃-N(H)-CH₂-CH₂-O-C₆H₄-OCH₃]⁺ fragment from Carvedilol vs. [CH₃-N(CH₃)-CH₂-CH₂-O-C₆H₄-OCH₃]⁺ fragment from this compound |

Methodological Research in Impurity Profiling and Control

The control of impurities is a critical aspect of pharmaceutical quality control. Methodological research focuses on developing robust and sensitive analytical procedures for the detection and quantification of related substances like this compound in the active pharmaceutical ingredient (API) and final dosage forms.

Quantitative Determination of this compound in Related Substance Profiling

The quantitative determination of this compound as an impurity in Carvedilol is typically achieved using stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods coupled with UV detection. ijpsonline.cominnovareacademics.in These methods are designed to separate the main component (Carvedilol) from a multitude of known and unknown impurities, including process-related impurities and degradation products.

The development of such a method involves optimizing several chromatographic parameters to achieve adequate resolution between Carvedilol and all potential impurities. A single, robust gradient method is often sought to separate a large number of impurities in a single run. ijpsonline.comijpsonline.com The method must be validated according to ICH guidelines to ensure it is linear, accurate, precise, and specific for the intended analysis. The limit of detection (LOD) and limit of quantitation (LOQ) are established to ensure the method is sensitive enough to detect impurities at pharmaceutically relevant levels. scholarsresearchlibrary.com

Table 3: Example of RP-HPLC Conditions for Impurity Profiling of Carvedilol (This table compiles typical conditions from published methods for Carvedilol impurity analysis, which would be applicable for this compound.)

| Parameter | Condition 1 researchgate.net | Condition 2 ijpsonline.com |

| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5µm) | Purosphere STAR RP 18-endcapped (250 x 4 mm, 3 μm) |

| Mobile Phase A | Water:Acetonitrile:Trifluoroacetic acid (80:20:0.1) | 20 mM KH₂PO₄ + 1 ml Triethylamine, pH 2.8 |

| Mobile Phase B | Water:Acetonitrile (100:900) | Acetonitrile |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 40 °C | 50 °C |

| Detection (UV) | 240 nm | 226 nm and 240 nm |

Stability-Indicating Analytical Methods for this compound Assessment

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the quality of a drug substance or product over time due to environmental factors such as light, heat, humidity, acid, and base. For this compound, this involves demonstrating that the analytical method can accurately measure the compound and separate it from any degradation products that may form under stress conditions. jocpr.com

Forced degradation studies are the cornerstone of developing a SIAM. In these studies, the drug substance is subjected to harsh conditions (e.g., hydrolysis in acidic and basic solutions, oxidation with hydrogen peroxide, thermal stress, and photolytic stress) to intentionally produce degradants. ijpsonline.comknockhardy.org.uk The analytical method, typically RP-HPLC, is then used to analyze these stressed samples. The method is considered "stability-indicating" if it can resolve the parent peak from all the degradation product peaks, demonstrating specificity. researchgate.net Peak purity analysis, often using a photodiode array (PDA) detector, is performed to confirm that the analyte peak is spectrally pure and free from any co-eluting degradants. jocpr.com The validation of such methods ensures their suitability for routine quality control and stability testing of pharmaceutical products. researchgate.netjocpr.com

Structure Activity Relationship Sar and Molecular Interaction Studies of N Methyl Carvedilol

Comparative Analysis of Receptor Binding Affinities

Adrenoceptor Binding Profiles of N-Methyl Carvedilol (B1668590) Analogues

The structure-activity relationship of carvedilol and its analogues reveals that substitutions on the nitrogen atom significantly impact its activity at adrenoceptors. gpatindia.com For instance, the presence of N-isopropyl or N-t-butyl groups can eliminate α1-adrenoceptor activity. gpatindia.com Conversely, incorporating arylalkyl groups with an α-methyl substituent can restore α1-affinity, though not the intrinsic activity. gpatindia.com

Carvedilol itself is a non-selective antagonist of β-adrenergic receptors and also blocks α1-adrenergic receptors. drugbank.comnih.govuwo.ca This dual action contributes to its therapeutic effects. drugbank.com The S(-) enantiomer of carvedilol is responsible for both β and α-1 adrenoceptor blockade, while the R(+) enantiomer primarily acts as an α-1 adrenoceptor blocker. drugbank.com The β-blocking activity of carvedilol is considerably more potent, estimated to be 10 to 100 times greater than its α1-blocking activity. gpatindia.com

While specific binding affinity data for N-Methyl carvedilol at adrenoceptors is not extensively detailed in the provided results, the SAR of carvedilol suggests that methylation at the nitrogen would likely alter its binding profile.

Table 1: Adrenoceptor Binding Characteristics of Carvedilol

| Receptor Subtype | Activity | Enantiomer Specificity | Relative Potency |

| β-Adrenoceptors | Antagonist | S(-) enantiomer is a potent blocker. drugbank.com | 10-100 times more potent than α1-blocking activity. gpatindia.com |

| α1-Adrenoceptors | Antagonist | Both R(+) and S(-) enantiomers exhibit blocking activity. drugbank.com | Lower potency compared to β-adrenoceptor blockade. gpatindia.com |

This table summarizes the known adrenoceptor binding properties of the parent compound, carvedilol, to provide context for the potential effects of N-methylation.

Exploration of Other Receptor Interactions (e.g., NMDA receptors, if relevant)

Beyond its effects on adrenoceptors, carvedilol has been shown to interact with other receptor systems, notably the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor. Carvedilol acts as a non-competitive antagonist at the NMDA receptor. nih.govbue.edu.eg This interaction is believed to contribute to its neuroprotective effects. nih.gov

Studies have indicated that carvedilol can inhibit NMDA-related responses, which are implicated in seizure activity. Furthermore, it has been shown to be neuroprotective against veratridine-induced neuronal death, an effect partially attributed to its NMDA receptor antagonism. nih.gov A hydroxylated analogue of carvedilol, SB 211475, while being a more potent antioxidant, is less potent at inhibiting neurotoxic activities at NMDA receptor channels. nih.gov The lipophilicity of carvedilol appears to correlate with its inhibitory potency at ion channels. nih.gov

The N-methylation of carvedilol could potentially modulate this interaction with NMDA receptors, although specific studies on this compound's activity at these receptors are not detailed in the provided search results.

Influence of N-Methylation on Molecular Conformation and Stereochemistry

Enantiomeric Relationships and Their Impact on Molecular Recognition

Carvedilol is a chiral molecule, and its enantiomers exhibit distinct pharmacological properties. researchgate.netnih.gov The S(-) enantiomer is primarily responsible for the β-adrenergic blocking activity, while both enantiomers contribute to the α1-blocking effect. researchgate.net This stereoselectivity highlights the importance of the three-dimensional arrangement of the molecule for its interaction with biological targets.

The introduction of a methyl group on the nitrogen atom in this compound would not create a new chiral center at the nitrogen itself, but it would alter the steric and electronic environment around the existing chiral center in the propanolamine (B44665) side chain. This modification can influence how the enantiomers of this compound fit into the binding pockets of their target receptors, potentially altering the stereospecificity of their interactions compared to carvedilol. Molecular docking studies on carvedilol enantiomers have shown that their different binding poses are key to chiral recognition by chiral stationary phases in chromatography, a principle that would also apply to receptor binding. mdpi.com

Computational Modeling of this compound Conformational Dynamics

Computational studies have been employed to understand the conformational possibilities of carvedilol. For N-protonated R-carvedilol, molecular orbital computations predicted numerous possible conformations, with a small subset having low relative energy. researchgate.net These studies revealed that specific intramolecular hydrogen bonds play a crucial role in stabilizing the molecule's structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Methylated Variants

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. core.ac.ukfrontiersin.org For carvedilol derivatives, QSAR studies have been performed to predict their activity based on physicochemical and geometrical properties. core.ac.uk These models use descriptors such as the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular length to develop equations that can predict the biological activity of new analogues. core.ac.uk

One study on carvedilol derivatives developed QSAR equations to predict activity, suggesting the potential to design new derivatives with desired properties. core.ac.uk While this study did not specifically focus on N-methylated variants, the principles of QSAR are directly applicable. A QSAR model for N-methylated carvedilol analogues would involve synthesizing a series of these compounds, measuring their biological activity (e.g., receptor binding affinity), and then using computational methods to derive a mathematical relationship between their structural features and their activity. Such models can be instrumental in guiding the synthesis of more potent and selective compounds. nih.govnih.gov

Derivation of Predictive Models for this compound Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a cornerstone for forecasting the biological activity of chemical compounds. While specific QSAR models exclusively for this compound are not extensively documented, models developed for the broader class of carvedilol derivatives are directly applicable. These models establish a mathematical correlation between the physicochemical properties of the derivatives and their biological activities.

One such study on carvedilol derivatives employed computational chemistry to calculate quantum chemical parameters and relate them to the compound's activity. core.ac.uk The resulting QSAR equation provides a framework for predicting the activity (Log 1/C) of derivatives like this compound based on key molecular descriptors. core.ac.uk

The general equation is expressed as: Log 1/C = -29.5744 + 17.1334 Log p + 19603.97 ∆ HOMO-LUMO + 2.7725 μ – 38902 η core.ac.uk

The parameters in this model are crucial for understanding the electronic and hydrophobic contributions to the molecule's activity.

Table 1: Parameters in the Predictive QSAR Model for Carvedilol Derivatives

| Parameter | Description | Significance in the Model |

|---|---|---|

| Log p | The logarithm of the partition coefficient (octanol/water), representing the molecule's lipophilicity. | A positive coefficient suggests that increased lipophilicity may enhance activity, potentially by improving membrane permeability. |

| ∆ HOMO-LUMO | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | This descriptor relates to the molecule's chemical reactivity and stability. A large positive coefficient indicates a significant influence of this energy gap on the predicted activity. |

| μ | Dipole Moment. | This parameter reflects the polarity of the molecule, which influences its interaction with polar receptors and its solubility. |

| η | Global Hardness. | A measure of the resistance to change in the electron distribution of the molecule. The negative coefficient suggests that a lower hardness (i.e., higher softness) might be favorable for activity. |

This table is based on findings from a study on carvedilol derivatives which developed a QSAR equation to predict activity. core.ac.uk

By calculating these specific descriptors for the this compound structure, this QSAR model can be used to generate a quantitative prediction of its activity, demonstrating the power of computational models in preclinical assessment.

Ligand-Based and Structure-Based Drug Design Implications for this compound

The study of this compound has significant implications for both ligand-based and structure-based drug design methodologies, which are fundamental to modern drug discovery. uni-muenster.denih.gov

Ligand-Based Drug Design Implications

Ligand-based drug design (LBDD) relies on the knowledge of molecules that are known to interact with a specific biological target. gardp.org The core principle is that molecules with similar structures are likely to exhibit similar biological activities. The structure-activity relationship of carvedilol provides critical insights here. For instance, modifications to the nitrogen substituent are known to significantly impact activity. The substitution of the secondary amine in carvedilol with an N-methyl group to form this compound is a prime example of a structural modification whose impact on activity can be rationalized through SAR. Studies on carvedilol have shown that the nature of the N-substitution is critical; for example, N-isopropyl and N-t-butyl groups can eliminate α1-adrenergic receptor affinity. gpatindia.com This highlights the sensitivity of the receptor to the steric and electronic properties of the substituent on the nitrogen atom. Therefore, within an LBDD framework, this compound serves as a data point for refining pharmacophore models and understanding the acceptable and unacceptable substitutions at this position to either retain or modulate activity.

Structure-Based Drug Design Implications

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target (e.g., a receptor or enzyme) to design and predict the binding of potential drugs. Molecular docking and molecular dynamics simulations are key techniques in this approach. nih.gov

Docking studies performed on carvedilol with its known targets, such as the β-1 adrenergic receptor, provide a template for understanding the binding of its derivatives. mdpi.com These studies reveal the specific amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding.

A docking study of carvedilol with the β-1 adrenoreceptor protein yielded a notable docking score, indicating a strong binding affinity. mdpi.com Furthermore, computational studies have been used to explore the potential of carvedilol and its metabolites to interact with other targets, such as proteins from the SARS-CoV-2 virus. researchgate.net Such in silico screening efforts can predict the binding affinities of various derivatives.

Table 2: Example Docking Scores of Carvedilol and its Derivatives with Protein Targets

| Compound | Target Protein | Docking Score (kcal/mol) | Study Context |

|---|---|---|---|

| Carvedilol | β-1 Adrenoreceptor | -23.481 | Docking study to understand binding to its primary target. mdpi.com |

| Carvedilol | SARS-CoV-2 RdRp | -10.0 | In silico repurposing study against viral proteins. researchgate.net |

| O-desmethyl carvedilol | SARS-CoV-2 RdRp | -10.1 | In silico repurposing study against viral proteins. researchgate.net |

This table presents data from molecular docking studies on Carvedilol and one of its metabolites to illustrate the application of structure-based computational methods. mdpi.comresearchgate.net

For this compound, SBDD allows for the precise modeling of its interaction within the binding pocket of a target like the β-1 adrenergic receptor. Researchers can computationally introduce the methyl group and analyze its effect on the established binding pose of the parent carvedilol molecule. This analysis can predict whether the N-methylation leads to steric clashes, altered hydrogen bonding patterns, or changes in hydrophobic interactions, thereby providing a rational basis for its potentially altered pharmacological profile. For example, structure-based virtual screening has successfully identified carvedilol as a potent inhibitor of butyrylcholinesterase (BChE), suggesting that its derivatives could also be screened against this and other targets. researchgate.net

Preclinical and in Vitro Biological Activity of N Methyl Carvedilol

Investigation of Receptor Antagonism and Agonism in Cellular Models

Alpha-Adrenoceptor Blocking Activity in Isolated Systems

Carvedilol (B1668590), the parent compound of N-Methyl Carvedilol, demonstrates notable alpha-1-adrenoceptor blocking properties. nih.gov This activity contributes to its vasodilating effects by relaxing the smooth muscle in the vasculature, which in turn reduces peripheral vascular resistance and blood pressure. drugbank.com Studies have shown that both enantiomers of carvedilol, (S)- and (R)-carvedilol, contribute to this alpha-blockade. mdpi.com Specifically, carvedilol acts as an antagonist at alpha-1A, alpha-1B, and alpha-1D adrenergic receptors. drugbank.com The alpha-1-blocking effect of carvedilol is significant at clinically relevant doses and is maintained during long-term administration. nih.gov While direct studies on this compound's alpha-adrenoceptor activity are less common, the structural relationship to carvedilol suggests a potential for similar, though likely modified, activity. The alpha-1-adrenergic receptors are G-protein coupled receptors that, when activated by catecholamines, play a role in cardiac function and are implicated in the pathophysiology of heart failure. nih.gov

Beta-Adrenoceptor Blocking Activity in Isolated Systems

Carvedilol is a non-selective beta-adrenoceptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. drugbank.commdpi.com This beta-blocking activity is primarily attributed to its (S)-enantiomer. mdpi.com The blockade of beta-adrenoceptors is responsible for reducing tachycardia induced by exercise or isoproterenol. hres.ca In addition to its antagonist effects, carvedilol has been shown to possess some intrinsic sympathomimetic activity (ISA), particularly at the beta-2 adrenoceptor, meaning it can also cause a low level of receptor stimulation. nanion.de This dual action of blocking and partial stimulation is thought to contribute to its clinical profile. nanion.de The beta-blocking properties of carvedilol are a key component of its therapeutic action in cardiovascular diseases. sanamed.rs

Cellular and Molecular Mechanisms of Action

Antioxidant Activity in Cellular Assays

While carvedilol itself has been described as having antioxidant properties, research suggests that this activity may be largely attributable to its metabolites rather than the parent drug. nih.govresearchgate.net One study demonstrated that in cellular assays, carvedilol showed negligible antioxidant activity, whereas its hydroxylated metabolites were potent radical inhibitors. nih.govresearchgate.net For instance, the metabolite SB 211475, a hydroxylated analog, exhibited 28-fold greater antioxidant activity than carvedilol in cultured rat cerebellar neurons. nih.gov This antioxidant action is thought to involve the scavenging of free radicals, which can protect cells from oxidative damage. tandfonline.com The antioxidant properties are linked to the carbazole (B46965) moiety of the carvedilol structure. tandfonline.com

Potential Modulatory Effects on Ion Channels (e.g., Calcium Channels, HERG Potassium Channels)

Carvedilol has been shown to modulate the activity of several ion channels. At higher concentrations, it can act as a calcium channel blocker. tandfonline.comtandfonline.comoup.com However, this effect is likely not a primary contributor to its main therapeutic actions. tandfonline.com

Of particular interest is carvedilol's effect on the human ether-a-go-go-related gene (HERG) potassium channels, which are crucial for cardiac repolarization. oup.comcapes.gov.brnih.gov Studies have demonstrated that carvedilol directly inhibits HERG potassium currents. oup.comcapes.gov.brnih.govnih.gov This inhibition of the rapid component of the delayed rectifier potassium current (IKr) can prolong the cardiac action potential. oup.comnih.gov For example, at a concentration of 10 μM, carvedilol blocked HERG potassium tail currents by 47% in Xenopus oocytes expressing the channel. oup.comcapes.gov.brnih.gov The IC50 value for IKr blockade by carvedilol has been reported to be as low as 0.35 μM in rabbit ventricular myocytes. nih.gov This blocking action on HERG channels is considered a class III antiarrhythmic effect. nih.gov

Interactions with Endothelin-1 (B181129) Production in Endothelial Cell Cultures

Carvedilol has been found to inhibit the production of endothelin-1 (ET-1) in cultured human endothelial cells. nih.govtandfonline.comnih.govtandfonline.com ET-1 is a potent vasoconstrictor and its elevated levels are associated with various cardiovascular diseases. nih.govoup.com Carvedilol was shown to inhibit both basal and serum-stimulated ET-1 biosynthesis in a concentration-dependent manner, with an IC50 of 1.2 μM for the latter in human coronary artery endothelial cells. nih.gov This inhibition extends to the level of preproET-1 mRNA expression. nih.gov Interestingly, this effect appears to be specific to carvedilol and is not a general property of beta-blockers or antioxidants, as other agents like propranolol, metoprolol, and probucol (B1678242) did not affect ET-1 production. nih.govtandfonline.comnih.govtandfonline.com Two metabolites of carvedilol, M14 and M21, also suppressed ET-1 production, although less potently than the parent compound. nih.govtandfonline.comtandfonline.com The mechanism of this inhibition does not seem to involve the stimulation of nitric oxide or prostacyclin production. nih.govtandfonline.comtandfonline.com

Data Tables

Table 1: Effect of Carvedilol on HERG Potassium Channels

| Preparation | Effect | Concentration for Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Xenopus oocytes expressing HERG | Blocked HERG potassium tail currents | 10 μM (47% block) | - | oup.comcapes.gov.brnih.gov |

| Rabbit ventricular myocytes | Inhibited IKr | - | 0.35 μM | nih.gov |

Table 2: Effect of Carvedilol on Endothelin-1 Production

| Cell Type | Condition | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Human Coronary Artery Endothelial Cells | Basal | 62 +/- 8% inhibition | - | nih.gov |

| Human Coronary Artery Endothelial Cells | Serum-stimulated | Concentration-dependent inhibition | 1.2 μM | nih.gov |

Neuroprotective Potential in Cellular Models (if applicable)

There is a substantial body of research on the neuroprotective effects of the parent compound, carvedilol, and its enantiomers in various cellular models. Studies have shown that carvedilol can protect neuronal cells from damage induced by oxidative stress, glutamate (B1630785) excitotoxicity, and high glucose conditions. nih.govahajournals.orgresearchgate.net For instance, carvedilol has demonstrated protective effects in PC12 cells, dorsal root ganglia, and hippocampal neurons through mechanisms that include antioxidant action and modulation of cellular signaling pathways. nih.govresearchgate.net

However, specific studies investigating the neuroprotective potential of this compound in cellular models have not been identified in a review of scientific literature. Its activity in this area remains uncharacterized.

Antibacterial Activity Studies (if applicable)

The parent drug, carvedilol, has been shown to possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.govdaneshyari.com The proposed mechanism involves the disruption of the bacterial cell membrane. nih.gov Research has also explored other derivatives of the carbazole structure, a key component of carvedilol, for their antimicrobial potential. mdpi.com

Despite the known antibacterial action of carvedilol, dedicated studies on the specific antibacterial activity of this compound are not present in the available scientific literature. Therefore, its potential as an antibacterial agent is currently unknown.

In Vitro Enzyme Inhibition/Induction Studies (e.g., on metabolic enzymes)

The metabolism of carvedilol is complex and involves several cytochrome P450 (CYP) enzymes, including CYP2D6 and CYP2C9, which stereoselectively metabolize its R(+) and S(-) enantiomers. hres.canih.gov Carvedilol itself has been studied as an inhibitor of metabolic enzymes; for example, it can inhibit CYP3A4-mediated metabolism of other drugs. nih.govpeerj.com

There is no available data from in vitro studies detailing the inhibitory or inductive effects of this compound on metabolic enzymes. As a known impurity of carvedilol, its potential to modulate drug-metabolizing enzymes has not been characterized in published research. ontosight.ai

Comparative Biological Profiling with Carvedilol Enantiomers (if distinct activity for N-methylated forms)

The pharmacological activity of carvedilol is distinctly divided between its two enantiomers, (R)-carvedilol and (S)-carvedilol. The S(-) enantiomer is responsible for the non-selective β-adrenoceptor blockade, while both enantiomers exhibit equipotent α1-adrenoceptor blocking activity. hres.cadrugbank.comnih.gov This stereoselective activity is a critical aspect of carvedilol's clinical profile. The S(-) enantiomer's β-blocking activity is approximately 100-fold greater than that of the R(+) enantiomer. hres.ca

As no specific biological activity has been characterized for this compound in the scientific literature, a direct comparative profiling against the carvedilol enantiomers is not possible at this time. The table below summarizes the well-documented activities of the carvedilol enantiomers, which would serve as the benchmark for any future characterization of the N-methylated form.

| Compound | β-Adrenoceptor Blocking Activity | α1-Adrenoceptor Blocking Activity |

|---|---|---|

| (S)-Carvedilol | Potent non-selective (β1 and β2) blocker hres.ca | Active blocker hres.cafda.gov |

| (R)-Carvedilol | Weak / negligible β-blocking activity fda.gov | Active blocker (equipotent to S-enantiomer) hres.cafda.gov |

| This compound | Data not available | Data not available |

Future Directions and Research Gaps

Exploring Novel Synthetic Approaches for N-Methyl Carvedilol (B1668590) Analogues

The synthesis of N-Methyl carvedilol and its analogues is a fundamental step toward exploring their potential. Current research provides a glimpse into direct methylation techniques, but significant opportunities exist for developing more diverse and efficient synthetic strategies.

One documented approach involves the direct methylation of a carvedilol-like structure using iodomethane. nih.gov This method provides a straightforward pathway to the N-methylated product. Similarly, N-methylation of functionalized carbazoles, the core structure of carvedilol, has been achieved using methyl iodide in the presence of dimethyl sulfoxide, yielding various derivatives. rsc.org

However, the future of synthesizing this compound analogues lies in the adoption of modern, innovative chemical methodologies that have been successfully applied to carbazole (B46965) synthesis in general. rsc.orgrsc.org These advanced techniques could offer improved yields, selectivity, and access to a wider range of structurally diverse analogues.

Key Future Synthetic Strategies:

Catalytic C-H Activation: This approach allows for the direct functionalization of the carbazole core, potentially leading to novel analogues without the need for pre-functionalized starting materials.

Annulation and Cyclization Reactions: Modern catalyst systems, including those based on palladium and copper, facilitate the construction of the carbazole nucleus from simpler precursors. rsc.org Adapting these to include N-methylated side chains could streamline analogue synthesis.

Multi-Component Reactions: Three-component reactions have been developed for building the carbazole skeleton, which could be modified to incorporate the N-methylated side chain in a single, efficient step. rsc.org

Table 1: Potential Synthetic Methodologies for this compound Analogues

| Methodology | Description | Potential Advantage for this compound |

|---|---|---|

| Direct N-Methylation | Alkylation of the secondary amine of carvedilol or its precursor using an agent like iodomethane. nih.gov | A direct and proven route to the target compound. |

| Brønsted Acid-Catalyzed Annulation | Involves the reaction of indole (B1671886) derivatives to form the carbazole ring system. rsc.orgrsc.org | Offers a route to build the core structure with potential for late-stage N-methylation. |

| Palladium-Catalyzed Cyclization | Utilizes palladium catalysts to form the carbazole ring from iodo-alkynols and aryl iodides. rsc.org | Allows for high chemo- and regioselectivity in creating complex carbazole structures. |

| Multi-Component Annulation | A one-pot reaction involving an indole, an acetal, and a dicarbonyl compound to furnish the carbazole core. rsc.org | Increases synthetic efficiency and allows for rapid generation of a library of diverse analogues. |

In-depth Mechanistic Understanding of this compound Biological Relevance (if any)

A significant gap exists in the understanding of this compound's biological activity. The parent compound, carvedilol, exerts its effects through a combination of non-selective beta-blockade, alpha-1 receptor antagonism, and antioxidant properties. nih.govnih.gov The central question is how the introduction of a methyl group on the secondary amine—a critical site for receptor interaction—modifies this pharmacological profile.

Research into carvedilol analogues has shown that structural modifications can fine-tune biological activity. For instance, certain analogues demonstrate a potent ability to inhibit store overload-induced calcium release (SOICR) through the RyR2 channel, an activity independent of their beta-blocking effects. nih.gov While an N-methylated product was synthesized in one such study, its specific activity and relevance were not the primary focus, leaving its biological impact largely uncharacterized. nih.gov

Future research must systematically evaluate the biological effects of this compound.

Key Research Questions:

Receptor Binding Affinity: How does N-methylation affect the binding affinity for β1, β2, and α1-adrenergic receptors compared to carvedilol?

Functional Activity: Does this compound act as an agonist, antagonist, or biased agonist at these receptors?

Novel Mechanisms: Does the compound possess unique biological activities not seen with the parent drug, such as altered effects on calcium channels, antioxidant capacity, or interactions with other cellular targets? drugbank.comnih.gov

Enantiomer-Specific Effects: Like carvedilol, where the S(-) enantiomer is responsible for most of the beta-blocking activity, the stereochemistry of this compound will likely be crucial to its function and requires separate investigation. nih.gov

Advanced Computational Modeling for this compound Activity Prediction

Computational modeling offers a powerful, resource-efficient way to predict the properties of this compound and guide laboratory research. These in silico techniques can forecast a compound's behavior, from receptor interactions to its pharmacokinetic profile, before it is even synthesized. nih.gov

For carvedilol, computational approaches have been used to model its pharmacokinetics and pharmacodynamics, and more recently, to explore its potential interactions with viral proteins through molecular docking. nih.govconicet.gov.ar These same methodologies can and should be applied to this compound to accelerate its investigation.

Future Computational Approaches:

Molecular Docking: Simulating the binding of this compound to the crystal structures of adrenergic receptors can predict binding affinity and orientation, offering insights into how the methyl group alters the interaction compared to carvedilol.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of this compound analogues, QSAR models can be built to correlate specific structural features with biological activity, guiding the design of more potent or selective compounds. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound could be used to screen virtual libraries for other compounds with similar potential activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movement of the compound within a receptor's binding pocket over time, providing a more detailed understanding of the stability and nature of the interaction. nih.gov

Table 2: Application of Computational Models to this compound Research

| Modeling Technique | Objective | Potential Insight |

|---|---|---|

| Molecular Docking | Predict binding affinity and pose at target receptors (e.g., adrenoceptors). nih.gov | Understand how N-methylation impacts receptor fit and antagonist/agonist potential. |

| QSAR | Correlate structural properties of analogues with biological activity. nih.gov | Guide the rational design of new analogues with optimized properties. |

| PBPK Modeling | Predict the absorption, distribution, metabolism, and excretion (ADME) profile. nih.govconicet.gov.ar | Estimate pharmacokinetic parameters to inform potential in vivo studies. |

| MD Simulations | Analyze the dynamic stability of the ligand-receptor complex. nih.gov | Reveal key interactions and conformational changes that govern biological activity. |

Development of Standardized Analytical Protocols for this compound across Research Fields

Robust and validated analytical methods are the bedrock of chemical and biological research. While numerous methods exist for the quantification of carvedilol and its impurities in bulk forms and biological fluids, these protocols cannot be assumed to be suitable for this compound without modification and re-validation. researchgate.netijpsonline.comoup.comresearchgate.net

Methods such as High-Performance Liquid Chromatography (HPLC), often with UV detection, are commonly used for carvedilol. researchgate.netijpsonline.com Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed, typically after a derivatization step. oup.com The development of standardized protocols for this compound would need to address key chromatographic parameters.

Necessary Steps for Method Development and Validation:

Method Optimization: This includes selecting an appropriate chromatographic column (e.g., C8, C18), mobile phase composition, flow rate, and detector wavelength to achieve a sharp, well-resolved peak for this compound, separate from carvedilol and other potential impurities. researchgate.netresearchgate.net

Enantioselective Separation: Since the compound is chiral, developing enantioselective methods (e.g., using a chiral column) will be critical to studying the properties of individual enantiomers. mdpi.com

Validation According to ICH Guidelines: Any developed method must be rigorously validated for specificity, linearity, accuracy, precision, and robustness to ensure the data generated is reliable and reproducible. researchgate.netresearchgate.net

Table 3: Comparison of Analytical Methods and Considerations for this compound

| Analytical Method | Common Use for Carvedilol | Key Parameters to Develop for this compound |

|---|---|---|

| Reverse-Phase HPLC | Quantification in bulk and dosage forms; impurity profiling. ijpsonline.comresearchgate.net | Mobile phase pH and composition, column type, detection wavelength (e.g., 240 nm). researchgate.net |

| GC-MS | Determination in human plasma after derivatization. oup.com | Optimization of derivatization reaction, temperature programming, and mass fragmentation analysis. |

| UHPLC on Chiral Columns | Separation of R/S-carvedilol enantiomers. mdpi.com | Selection of chiral stationary phase, mobile phase modifiers, and temperature for optimal resolution. |

| Spectrophotometry | Simple quantitative determination in tablets. mu-varna.bg | Determination of λmax (maximum absorbance wavelength) and validation of linearity. |

Q & A

Q. How should in vitro dissolution studies for carvedilol formulations be designed to assess bioavailability?

Dissolution testing should follow USP standards using a rotating paddle apparatus at 50 rpm, with 900 mL phosphate buffer (pH 7.4) maintained at 37 ± 0.5°C. Samples are collected at predefined intervals, and absorbance is measured at 243 nm via spectrophotometry to quantify drug release. Ensure sink conditions by replenishing the medium after each sampling .

Q. What statistical methods are recommended for analyzing formulation data in carvedilol studies?

Use descriptive statistics (mean ± standard deviation) computed with tools like Microsoft Excel to evaluate central tendency and variability. For comparative analysis, employ Student’s t-test or ANOVA, depending on the experimental design .

Q. What preformulation studies are critical for developing carvedilol dosage forms?

Conduct drug-excipient compatibility tests using FTIR and DSC to confirm no chemical interactions. Assess solubility in solvents like methanol, chloroform, and PBS (pH 7.4), and determine melting points (e.g., 113.2°C ± 3.1 for purity evaluation) .

Q. How can HPLC methods be validated for carvedilol quantification in pharmacokinetic studies?

Validate methods for specificity, linearity, accuracy, and precision. Modify protocols to ensure consistency with population pharmacokinetic models, including sensitivity adjustments for low plasma concentrations .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data between carvedilol enantiomers be resolved?

Use chiral separation techniques (e.g., HPLC with chiral columns) to independently quantify R(+)- and S(-)-carvedilol. Analyze dose proportionality using 90% confidence intervals for AUClast and Cmax, excluding outliers with insufficient data (e.g., low-dose S(-)-carvedilol) .

Q. What experimental designs are optimal for comparing carvedilol’s metabolic effects with other beta-blockers?

Adopt a double-blind, randomized controlled trial (RCT) structure with RAS blockade as a background therapy. Use HbA1c and insulin sensitivity as endpoints, with carvedilol dosed at 6.25–25 mg twice daily. Include hydrochlorothiazide as an add-on for blood pressure control .

Q. How do ANN/SVR models improve carvedilol solubility predictions in supercritical CO2?

Apply Quantitative Structure-Property Relationship (QSPR) models with parameters like MAARD (0.78) and R² (1.0) to correlate experimental and predicted solubility. Validate using cross-plots of experimental vs. predicted log(y₂) values .

Q. What mechanisms explain carvedilol’s cardioprotective effects beyond beta-blockade?

Carvedilol’s carbazol moiety confers antioxidant activity, inhibiting lipid peroxidation and LDL oxidation. It also suppresses vascular smooth muscle proliferation via α1-adrenoceptor blockade and modulates mitochondrial apoptosis pathways (e.g., upregulating Bax, downregulating Bcl-2 in hepatic stellate cells) .

Q. How can transdermal carvedilol delivery systems be optimized using polymeric matrices?

Use solvent evaporation techniques with hydrophilic (e.g., polyvinylpyrrolidone) and hydrophobic (e.g., ethyl cellulose) polymers. Validate permeation via Franz diffusion cells, adhering to Higuchi kinetics (r > 0.99). Optimize lag time and bioavailability (e.g., 71% in rat models) using Box-Behnken experimental design .

Q. What methodologies assess carvedilol’s anti-fibrotic effects in hepatic stellate cells (HSCs)?

Use immunohistochemistry for α-SMA (activation marker) and TUNEL assays (apoptosis). Quantify Bax/Bcl-2 ratios via Western blotting. Dose-dependent suppression of α-SMA and induction of apoptosis (P < 0.05) confirm efficacy .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS alongside HPLC for pharmacokinetics) .

- Experimental Replication : Follow NIH preclinical guidelines for animal studies, including sample size justification and blinding protocols .

- Clinical Trial Design : Prioritize stratified randomization and intention-to-treat analysis to minimize bias in cardiovascular outcome studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.